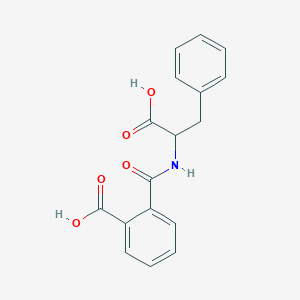

N-(2-Carboxybenzoyl)-D-phenylalanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO5 |

|---|---|

Molecular Weight |

313.30 g/mol |

IUPAC Name |

2-[(1-carboxy-2-phenylethyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C17H15NO5/c19-15(12-8-4-5-9-13(12)16(20)21)18-14(17(22)23)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)(H,22,23) |

InChI Key |

WMYRYTHPUNNJQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of N 2 Carboxybenzoyl D Phenylalanine

Methodologies for N-(2-Carboxybenzoyl)-D-phenylalanine Synthesis

The synthesis of this compound is primarily achieved through the N-acylation of D-phenylalanine with phthalic anhydride (B1165640). This process typically occurs in two stages: the initial formation of a cyclic imide, N-phthaloyl-D-phenylalanine, followed by a controlled hydrolysis step to yield the target dicarboxylic acid.

A common and straightforward method involves refluxing equimolar amounts of D-phenylalanine and phthalic anhydride in a high-boiling solvent, most frequently glacial acetic acid, for several hours. ekb.egsphinxsai.com Upon completion of the condensation, the solvent is removed, and the intermediate N-phthaloyl-D-phenylalanine is subjected to mild hydrolytic conditions, such as refluxing with water, to cleave one of the amide bonds within the imide ring, affording the final product. ekb.eg

Alternative approaches have been developed to improve efficiency and align with green chemistry principles. These include the direct fusion of the reactants at high temperatures (170–180°C) without a solvent or the use of microwave irradiation to accelerate the reaction, which can also be performed under solvent-free conditions. sphinxsai.comresearchgate.net

Stereoselective Synthetic Approaches

A critical challenge in the synthesis of N-acyl amino acid derivatives is the preservation of the stereochemical integrity at the α-carbon. The α-proton of an amino acid becomes more acidic upon N-acylation and activation of the carboxyl group, increasing the risk of epimerization, particularly under harsh reaction conditions such as high heat or strong bases. ekb.egmdpi.comnih.gov

Studies on N-phthaloyl amino acid synthesis have noted that reaction temperatures exceeding 140°C can induce racemization. ekb.eg To circumvent this, methodologies employing milder conditions are preferred for stereoselective synthesis. For the related synthesis of N-phthaloyl-p-nitro-L-phenylalanine, a process was developed that avoids racemization by using N-substituted phthalimides as the acylating agent at significantly lower temperatures, ranging from -10 to 40°C. google.com This strategy effectively retains the desired stereoconfiguration. The N-phthaloyl group itself is often employed as a robust protecting group in multi-step syntheses precisely because it can effectively shield the α-carbon from racemization during subsequent reaction steps, such as side-chain modifications. semanticscholar.org

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound involves balancing reaction rate, yield, and stereochemical purity. Key parameters include the choice of solvent, reaction temperature, and time. While higher temperatures accelerate the condensation reaction, they also increase the risk of racemization. ekb.eg Solvents like glacial acetic acid or toluene (B28343) are commonly used, with the choice impacting reaction temperature and work-up procedures. ekb.egsphinxsai.com The development of solvent-free microwave-assisted methods represents a significant optimization, often leading to reduced reaction times and improved energy efficiency. researchgate.net

The following table summarizes various conditions reported for the synthesis of N-phthaloyl amino acids, which are directly analogous to the initial step in forming the target compound.

| Method | Solvent | Temperature | Time | Key Outcome/Observation | Reference |

|---|---|---|---|---|---|

| Thermal Reflux | Glacial Acetic Acid | ~118°C (Reflux) | 2-7 hours | Standard, effective method; potential for racemization. | ekb.egsphinxsai.com |

| Thermal Fusion | None (Solvent-free) | 170-180°C | ~4 hours | High temperature method; significant risk of racemization. | sphinxsai.com |

| Microwave Irradiation | None (Solvent-free) | N/A (Melt) | Short (minutes) | Rapid and efficient; proceeds in melted phthalic anhydride. | researchgate.net |

| Mild Acylation | Various Organic | -10 to 40°C | Variable | Designed to preserve stereochemistry using alternative reagents. | google.com |

Functional Group Modifications and Analog Synthesis of this compound

This compound possesses three primary sites for chemical modification: the carboxylic acid of the phenylalanine backbone, the carboxylic acid on the benzoyl group, and the phenyl ring of the phenylalanine side-chain. This structural complexity allows for the synthesis of a wide array of analogs through targeted functional group transformations.

Esterification and Amidation Strategies

The two carboxylic acid functionalities of the molecule can be readily converted into esters or amides to generate diverse derivatives. Standard esterification protocols, such as Fischer esterification, can be employed, although selective modification of one carboxyl group over the other requires a strategic approach involving protecting groups. For instance, one could first prepare the methyl or ethyl ester of N-phthaloyl-D-phenylalanine. Subsequent controlled hydrolysis to open the imide ring would yield a mono-ester derivative of this compound, allowing for selective chemistry at the free carboxylic acid.

Amidation of the phenylalanine carboxyl group is a common transformation, but one that requires careful selection of reagents to avoid racemization. mdpi.comnih.gov Modern peptide coupling agents are frequently used for this purpose. Research on the amidation of N-acetyl-phenylalanine has shown that uronium salt reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are effective but can cause significant epimerization, especially in the presence of strong, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine). mdpi.comresearchgate.net The extent of racemization can be substantially reduced by using a milder base, such as pyridine. mdpi.com Alternative coupling agents like T3P (Propylphosphonic anhydride) have also been shown to provide low levels of racemization when used under optimized conditions. nih.gov

The table below compares the outcomes of different amidation conditions on N-acetyl-phenylalanine systems, providing a model for potential derivatization of the target compound.

| Coupling System | Base | Temperature | Diastereomeric Ratio (L:D) | Key Finding | Reference |

|---|---|---|---|---|---|

| TBTU | DIPEA (excess) | Room Temp. | 14:86 | Significant racemization observed with strong base. | mdpi.com |

| TBTU | Pyridine (1 eq.) | Room Temp. | 93:7 | Milder base dramatically suppresses racemization. | mdpi.com |

| T3P | Pyridine | 0°C | High | Mild conditions yield the lowest degree of racemization. | nih.gov |

Side-Chain Modifications of the Phenylalanine Moiety

The aromatic side-chain of the D-phenylalanine residue provides a versatile handle for introducing further chemical diversity. Modifications can be performed either by using a pre-functionalized phenylalanine derivative as the starting material or by applying late-stage functionalization techniques to the fully formed molecule.

An example of the former approach is the synthesis of N-phthaloyl-p-nitro-L-phenylalanine, which begins with the nitration of L-phenylalanine, followed by N-acylation. google.com This places a nitro group on the phenyl ring, which can serve as a precursor for a variety of other functional groups, such as amines.

More recently, late-stage C-H activation has emerged as a powerful tool for directly modifying the phenyl ring in phenylalanine and its peptide derivatives. researchgate.net Palladium-catalyzed methods have been developed for the site-selective olefination and arylation of the phenyl ring, allowing for the covalent linkage of complex molecular fragments. semanticscholar.org These reactions are often compatible with standard amino acid protecting groups and offer a direct route to novel analogs that would be difficult to access through other means. researchgate.netsemanticscholar.org Other innovative strategies include photoredox-catalyzed reactions for bioconjugation purposes. chemrxiv.org

Modifications of the Carboxybenzoyl Group

Analogs with variations in the carboxybenzoyl portion of the molecule are most directly synthesized by starting with a substituted phthalic anhydride. A wide range of substituted phthalic anhydrides are commercially available or synthetically accessible, bearing electron-donating or electron-withdrawing groups at various positions on the aromatic ring.

The reaction of D-phenylalanine with an unsymmetrically substituted phthalic anhydride, such as 4-methylphthalic anhydride or 4-nitrophthalic anhydride, will generally produce a mixture of two regioisomeric N-(carboxybenzoyl)-D-phenylalanine products. nih.gov The reaction occurs via the nucleophilic attack of the amino group on one of the two non-equivalent carbonyl carbons of the anhydride. The selectivity of this attack can be influenced by steric and electronic factors, but the separation of the resulting isomers may be required. nih.gov This approach provides a systematic way to probe the structure-activity relationships of the carboxybenzoyl moiety by introducing substituents that can alter properties like polarity, hydrogen bonding capacity, and aromatic interactions.

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent applications. The presence of reactants, byproducts, and stereoisomers necessitates robust separation methodologies. The primary techniques employed for the purification of these N-protected amino acids are chromatography and crystallization, which can be used individually or in combination to achieve the desired level of purity.

Chromatographic Methods

Chromatography is a versatile and widely used technique for the separation and purification of this compound and related compounds. The choice of chromatographic method depends on the scale of the purification and the nature of the impurities to be removed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both analytical and preparative-scale purification of N-protected amino acid derivatives. Different modes of HPLC can be employed to resolve complex mixtures.

Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying compounds with moderate polarity. For derivatives of D-phenylalanine, a C18 column is often effective. nih.gov An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium phosphate (B84403) at a controlled pH), can achieve ideal separation. nih.gov

Chiral HPLC: When dealing with mixtures of enantiomers, such as the D- and L-isomers of N-(2-Carboxybenzoyl)-phenylalanine, chiral chromatography is indispensable. Polysaccharide-based chiral stationary phases (CSPs), like Chiralcel OD, have demonstrated success in separating N-phthaloyl (PHT) protected phenylalanine enantiomers. researchgate.net The mobile phase for such separations often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol (e.g., 2-propanol) and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net

Table 1: Example HPLC Conditions for Separation of N-Protected Phenylalanine Derivatives

| Parameter | Chiral Separation of N-PHT Phenylalanine researchgate.net | Analysis of D-Phenylalanine Derivatives nih.gov |

| Stationary Phase | Chiralcel OD | Nucleosil 120, C18 |

| Mobile Phase | 5% 2-propanol in Hexane with 0.1% TFA | 5% Acetonitrile, 50mM KH₂PO₄, pH 3.0 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | Photodiode Array |

| Temperature | Not specified | 35 °C |

Column Chromatography

For larger-scale purification, traditional column chromatography and flash chromatography are frequently utilized. These methods are effective for removing significant impurities post-synthesis.

Flash Chromatography: This technique uses silica (B1680970) gel as the stationary phase and is a rapid method for purifying products. researchgate.net It is particularly useful for separating the desired compound from unreacted starting materials or byproducts with different polarities. The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation. For acidic compounds like this compound, adding a small amount of acetic or formic acid to the mobile phase can prevent peak tailing and improve resolution.

Reverse-Phase Chromatography: For more polar derivatives, reverse-phase cyano-silica gel chromatography can be an effective purification strategy for intermediates, such as benzyl (B1604629) esters of N-carboxyalkyl amino acids. iu.edu

Crystallization Techniques

Crystallization is a fundamental and cost-effective method for the bulk purification of solid compounds. The process relies on the differences in solubility between the target compound and impurities in a given solvent system.

Recrystallization

Recrystallization from a suitable solvent is a primary method for purifying N-protected amino acids. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor.

Solvent Selection: The choice of solvent is crucial. For N-protected phenylalanine derivatives, solvents like acetone (B3395972) have been used to successfully isolate pure diastereomers. mdpi.com In other cases, crystallization can be induced directly from an aqueous reaction mixture by adding a water-soluble organic solvent and adjusting the pH with an acid. google.com This approach can eliminate the need for intermediate extraction steps. google.com

Parameter Control: Factors such as pH, temperature, and the presence of additives can significantly influence crystallization yield and product quality. For phenylalanine, controlling the pH and cooling rate is essential for obtaining specific crystal forms (polymorphs) with desirable properties like better filtration characteristics. google.com The addition of salts like sodium chloride to an aqueous solution has also been shown to improve the yield and quality of phenylalanine crystals. google.com

Diastereomeric and Racemic Crystallization

Crystallization can also be a method for separating stereoisomers. During the synthesis of N-protected phenylalanine derivatives, an optically active product may be isolated as an oil, while an optically inactive solid, identified as a racemate, crystallizes from the mixture. nih.gov This indicates that under certain conditions, crystallization can preferentially isolate a racemic compound from an enantiomerically enriched mixture. Furthermore, diastereomeric derivatives can often be separated by recrystallization due to their different physical properties, such as solubility. mdpi.com

Molecular Mechanisms and Biochemical Interactions of N 2 Carboxybenzoyl D Phenylalanine

Investigation of Receptor Binding Profiles for N-(2-Carboxybenzoyl)-D-phenylalanine

No studies detailing the receptor binding profiles of this compound are present in the accessible scientific literature. Research into the interaction of this specific compound with any receptor has not been published.

Ligand-Target Interactions: In Vitro Binding Assays

There are no published in vitro binding assay data for this compound. Standard methodologies like radioligand binding assays, which are used to determine the affinity (Kd) and density (Bmax) of receptors for a ligand, have not been applied to this compound in any available study. Consequently, its potential targets and binding affinities remain unknown.

Specificity and Selectivity Studies of this compound Binding

As no primary binding targets have been identified, there are no subsequent specificity and selectivity studies for this compound. The determination of whether this compound binds preferentially to a specific receptor subtype over others has not been investigated or reported.

Enzymatic Activity Modulation by this compound

There is no information available in the scientific literature regarding the modulation of enzymatic activity by this compound. While other D-phenylalanine analogues have been investigated as enzyme inhibitors, for example, against carboxypeptidase A, this specific derivative has not been the subject of such studies. nih.govresearchgate.net

Enzyme Inhibition Kinetics and Mechanisms

No data from enzyme inhibition kinetic studies for this compound are available. Therefore, key parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) have not been determined for this compound.

Identification of Target Enzymes and Isoforms

There are no published reports identifying any specific target enzymes or their isoforms for this compound. Research has not yet explored the potential inhibitory or activating effects of this compound on any enzyme.

Allosteric Modulation Studies

No studies concerning the potential allosteric modulation of any receptor or enzyme by this compound have been published. It is unknown if this compound can bind to an allosteric site to modulate the effect of an orthosteric ligand.

Modulation of Protein-Protein Interactions by this compound

It is plausible that this compound modulates protein-protein interactions by targeting specific cellular receptors. A structurally similar compound, N-benzoyl-D-phenylalanine (NBDP), has been shown to interact with the sulphonylurea receptor of pancreatic beta-cells. nih.gov This interaction is stereospecific, with the D-isomer showing significantly higher affinity and potency than the L-isomer. nih.gov The binding of NBDP to the sulphonylurea receptor suggests a potential mechanism for modulating protein complexes involved in ion channel regulation.

Another related compound, N-(carboxycarbonyl)-D-phenylalanine, has been identified as a ligand that targets the hypoxia-inducible factor 1-alpha inhibitor. drugbank.com This suggests that the N-acyl-D-phenylalanine scaffold can interact with proteins involved in cellular responses to hypoxia. The presence of the 2-carboxy group on the benzoyl moiety of this compound could influence its binding affinity and specificity for such protein targets compared to its non-carboxylated analogue.

Table 1: Potential Protein Targets of N-acyl-D-phenylalanine Derivatives

| Derivative | Potential Protein Target | Interacting Moiety |

|---|---|---|

| N-benzoyl-D-phenylalanine | Sulphonylurea Receptor | Benzoyl and D-phenylalanine groups |

| N-(carboxycarbonyl)-D-phenylalanine | Hypoxia-inducible factor 1-alpha inhibitor | Carboxycarbonyl and D-phenylalanine groups |

| This compound | Sulphonylurea Receptor (Hypothesized) | 2-Carboxybenzoyl and D-phenylalanine groups |

Cellular Pathway Perturbations: In Vitro Biochemical Assessments

Based on the interactions of its analogues, this compound is likely to perturb cellular signaling and metabolic pathways.

The interaction of N-benzoyl-D-phenylalanine with the sulphonylurea receptor leads to the inhibition of the K(ATP)-channel activity in pancreatic beta-cells. nih.gov This modulation of an ion channel directly impacts cellular signal transduction. The study on NBDP revealed that in the absence of cytosolic nucleotides, it only partially reduces K(ATP)-channel activity. However, in the presence of ADP, the channel activity is completely suppressed. nih.gov This suggests that the compound's effect on signal transduction is dependent on the cellular metabolic state. By analogy, this compound might also influence ion channel function and thereby perturb signal transduction cascades in a similar manner, potentially affecting processes such as insulin secretion.

While direct evidence is lacking for this compound, the broader class of N-acyl amino acids is known to be involved in the regulation of energy homeostasis. elifesciences.org The enzymes responsible for their metabolism, such as PM20D1 and fatty acid amide hydrolase (FAAH), are themselves key players in metabolic regulation. elifesciences.org Perturbations in the levels of N-acyl amino acids can, in turn, affect metabolic pathways. For instance, certain N-acyl amino acids have been shown to stimulate oxidative metabolism via mitochondrial uncoupling. elifesciences.org It is conceivable that this compound could influence the activity of metabolic enzymes, either directly through binding or indirectly by altering the concentrations of other bioactive lipid molecules.

Biotransformation Pathways and Metabolite Profiling of this compound In Vitro

Specific in vitro biotransformation studies on this compound have not been reported. However, general metabolic pathways for N-acyl amino acids and compounds containing carboxylic acid moieties can provide insights into its likely metabolic fate.

The metabolism of N-acyl amino acids is primarily regulated by a class of enzymes that can both synthesize and hydrolyze these molecules. Peptidase M20 domain containing 1 (PM20D1) is a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase. elifesciences.org Fatty acid amide hydrolase (FAAH) is an intracellular enzyme that also participates in the hydrolysis of N-acyl amino acids. elifesciences.orgnih.gov It is plausible that this compound could be a substrate for either or both of these enzymes, leading to its hydrolysis into 2-carboxybenzoic acid and D-phenylalanine.

Furthermore, the carboxylic acid groups of the parent molecule could be subject to metabolic activation. This process can involve the formation of acyl-glucuronides or acyl-CoA thioesters. nih.gov

Based on the potential enzymatic pathways, the primary metabolites of this compound are expected to be its hydrolysis products.

Table 2: Hypothesized Metabolites of this compound

| Parent Compound | Metabolic Reaction | Potential Metabolite(s) |

|---|---|---|

| This compound | Hydrolysis (via PM20D1 or FAAH) | 2-Carboxybenzoic acid and D-phenylalanine |

| This compound | Glucuronidation | This compound acyl-glucuronide |

Further metabolism of the initial hydrolysis products could also occur. D-phenylalanine can be metabolized through various pathways, and 2-carboxybenzoic acid could undergo further conjugation or degradation reactions. In vitro studies using liver microsomes or hepatocytes would be necessary to definitively identify the metabolites of this compound.

Structure Activity Relationship Sar and Computational Studies of N 2 Carboxybenzoyl D Phenylalanine

Elucidation of Key Pharmacophoric Features of N-(2-Carboxybenzoyl)-D-phenylalanine

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound, the key pharmacophoric features can be dissected into three main components: the D-phenylalanine scaffold, the N-acyl substituent (2-carboxybenzoyl group), and the stereochemistry of the chiral center.

The D-phenylalanine moiety serves as the core scaffold, providing a specific three-dimensional orientation of the functional groups. The phenyl ring of phenylalanine is crucial for establishing hydrophobic interactions within the binding pocket of target macromolecules. The carboxylic acid and the secondary amide of the amino acid backbone are potential hydrogen bond donors and acceptors, critical for anchoring the molecule to its biological target.

The stereochemistry at the α-carbon of the phenylalanine residue is a paramount determinant of biological activity. The D-configuration is often crucial for specific interactions with chiral biological targets like enzymes and receptors.

Design and Synthesis of this compound Analogs for SAR Probing

To systematically investigate the SAR of this compound, the design and synthesis of a focused library of analogs are essential. This involves the systematic variation of functional groups and the exploration of stereochemical influences.

Systematic Variation of Functional Groups

The synthesis of N-acyl-D-phenylalanine derivatives can be achieved through standard peptide coupling reactions. mdpi.com A general approach involves the acylation of the amino group of D-phenylalanine with a suitably activated benzoic acid derivative. For instance, the reaction of D-phenylalanine with phthalic anhydride (B1165640) or its derivatives would yield the desired this compound and its analogs.

To probe the SAR, modifications can be introduced in both the benzoyl and phenylalanine moieties as outlined in the table below.

| Modification Site | Rationale | Example Modifications |

| Benzoyl Ring Substituents | To explore the influence of electronics and sterics on binding affinity. | Introduction of electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at various positions. |

| Position of the Carboxy Group | To understand the optimal spatial arrangement of the acidic functionality. | Moving the carboxy group to the meta- or para- positions of the benzoyl ring. |

| Replacement of the Carboxy Group | To assess the necessity of the acidic group for activity. | Replacement with other functional groups like tetrazole (as a bioisostere), sulfonate, or amide. |

| Phenylalanine Ring Substituents | To probe the hydrophobic pocket of the target and modulate lipophilicity. | Introduction of substituents (e.g., -F, -Cl, -OH) on the phenyl ring of D-phenylalanine. |

| Amide Bond Modification | To investigate the role of the amide bond in hydrogen bonding and conformational stability. | N-methylation or replacement with bioisosteric linkers. |

A study on novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators demonstrated that variations in the substituent attached to the amide nitrogen led to significant changes in activity. This suggests that modifications at this position in this compound could also yield valuable SAR data. nih.gov

Stereochemical Influences on Activity

The stereochemistry at the α-carbon of the amino acid is a critical factor influencing biological activity. The synthesis of both D- and L-isomers of N-(2-Carboxybenzoyl)-phenylalanine is necessary to evaluate the stereochemical requirements of the target protein. It is well-documented that the biological activity of amino acid derivatives can be highly dependent on their stereochemistry. For instance, studies on deuterated phenylalanine derivatives have shown that enzymes like (S)-phenylalanine ammonia (B1221849) lyase exhibit high stereoselectivity. semanticscholar.org

Computational Approaches to this compound Research

Computational methods are invaluable tools for elucidating the binding mechanisms of small molecules and for guiding the design of new analogs. Molecular docking and molecular dynamics simulations can provide detailed insights into the interactions of this compound with its putative biological targets.

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.my For this compound, docking studies can be performed with potential target proteins to predict its binding mode and affinity.

The general workflow for a molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and energy-minimized.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The top-scoring poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

For example, in a study of N-(carbobenzyloxy)-l-phenylalanine derivatives as topoisomerase IIα inhibitors, molecular docking was used to investigate the interactions between the compounds and the enzyme's binding site, providing a rationale for their observed activity. nih.gov Similar approaches could be applied to this compound to understand its binding to a specific target.

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. nih.gov An MD simulation would typically follow a molecular docking study to refine the predicted binding pose and evaluate its stability.

The key steps in an MD simulation include:

System Setup: The docked ligand-protein complex is placed in a simulation box filled with a solvent (usually water) and ions to mimic physiological conditions.

Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of each atom is calculated over time based on classical mechanics.

Analysis: The trajectory is analyzed to assess the stability of the complex, identify persistent interactions, and calculate binding free energies.

MD simulations have been used to study the self-assembly of phenylalanine peptide nanotubes and to understand the conformational changes in proteins upon ligand binding. nih.govnih.gov For this compound, MD simulations could reveal the stability of its interaction with a target protein and highlight the dynamic nature of the binding, providing crucial information for the design of more effective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While comprehensive QSAR models specifically developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the structural features crucial for its activity.

QSAR studies on analogous compounds, such as N-benzoyl-phenylalanine derivatives and other phenylalanine analogs, provide insights into the key molecular descriptors that likely influence the biological activity of this class of molecules. These studies often reveal the importance of steric, electronic, and hydrophobic properties. For instance, in related N-acyl-phenylalanine compounds, descriptors such as molar refractivity (MR), topological indices, and electronic parameters like the distribution of electrostatic charges are often correlated with activity.

A hypothetical QSAR model for a series of this compound analogs might explore how substitutions on either the benzoyl or phenylalanine rings affect activity. Key descriptors would likely include:

Electronic Descriptors: Parameters such as Hammett constants (σ), dipole moment, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would describe the electronic environment of the molecule. The carboxyl groups on the benzoyl moiety are significant electron-withdrawing groups, and their interaction with a biological target would be a critical factor.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) would quantify the size and shape of substituents. The spatial arrangement of the D-phenylalanine and the carboxybenzoyl groups is crucial for fitting into a target's binding site.

Hydrophobic Descriptors: The partition coefficient (logP) would describe the molecule's lipophilicity, which is vital for membrane permeability and interaction with hydrophobic pockets in a receptor.

A representative, though hypothetical, QSAR study on a series of analogs could yield a regression equation. For example, a study on N-(p-nitrobenzoyl)-L-phenylalanine, a structurally related compound, identified several QSAR parameters, highlighting the utility of this approach for this class of molecules. The data below illustrates the type of parameters calculated in such a study.

| Parameter | Value | Description |

|---|---|---|

| LogP | 1.92 | Octanol-water partition coefficient (hydrophobicity) |

| Molar Refractivity | 80.25 cm³/mol | Molar volume and polarizability (steric/electronic) |

| Polar Surface Area (PSA) | 120.37 Ų | Surface sum over all polar atoms |

| HOMO Energy | -10.45 eV | Highest Occupied Molecular Orbital energy (electron-donating ability) |

| LUMO Energy | -2.21 eV | Lowest Unoccupied Molecular Orbital energy (electron-accepting ability) |

This table presents hypothetical QSAR parameters for a compound structurally related to this compound to illustrate the types of descriptors used in such studies.

By generating a statistically significant QSAR model from a series of active analogs, researchers could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

De Novo Design Based on this compound Scaffold

De novo design is a computational strategy for designing novel molecules with desired properties, often by building them atom-by-atom or fragment-by-fragment within the constraints of a receptor's binding site. The this compound structure represents a promising scaffold for such design due to its defined three-dimensional shape and multiple points for chemical modification.

The core scaffold possesses several key features for de novo design:

A rigid benzoyl ring: This provides a stable anchor for positioning other functional groups.

A chiral D-phenylalanine core: This introduces specific stereochemistry, which can be crucial for selective interactions with biological targets.

Multiple functional groups: The two carboxylic acid groups and the amide linkage offer sites for hydrogen bonding, while the phenyl ring allows for hydrophobic and π-stacking interactions.

A typical de novo design process using this scaffold would involve:

Scaffold Placement: The this compound core is placed in the active site of a target protein. Its orientation might be determined by docking simulations, guided by known interactions of similar molecules.

Fragment Growing: Computational algorithms would then "grow" new molecular fragments from specific attachment points on the scaffold. For example, new substituents could be added to the phenyl ring of the phenylalanine moiety or the benzoyl ring to explore unoccupied pockets within the binding site.

Fragment Linking: Alternatively, two or more fragments placed in favorable positions within the active site could be linked together using the scaffold as a central connector.

Scoring and Optimization: Each newly designed molecule is scored based on its predicted binding affinity, steric fit, and drug-like properties. The most promising candidates are then selected for synthesis and biological evaluation.

This approach allows for the exploration of vast chemical space to identify novel compounds that are structurally distinct from existing ligands but retain the key binding interactions necessary for activity. The table below outlines potential modification sites on the scaffold and the rationale for their use in a de novo design strategy.

| Modification Site on Scaffold | Type of Group to Add | Rationale for Design | Potential Interaction Improvement |

|---|---|---|---|

| Phenyl ring (of Phenylalanine) | Halogens (F, Cl, Br) | Explore hydrophobic pockets and form halogen bonds. | Increased binding affinity and selectivity. |

| Benzoyl ring | Amino or Hydroxyl groups | Introduce new hydrogen bond donors/acceptors. | Enhanced interaction with polar residues. |

| Amide N-H | Alkylation (e.g., Methyl) | Remove H-bond donor, increase lipophilicity. | Modify binding mode, improve cell permeability. |

| Carboxyl Groups | Esterification or Bioisosteric Replacement (e.g., Tetrazole) | Modulate polarity, acidity, and metabolic stability. | Improved pharmacokinetic properties. |

Through these computational techniques, the this compound scaffold can serve as a foundational structure for the rational design of new therapeutic agents with optimized potency and specificity.

Analytical Methodologies for N 2 Carboxybenzoyl D Phenylalanine Research

Spectroscopic Techniques for Structural Elucidation of N-(2-Carboxybenzoyl)-D-phenylalanine and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the D-phenylalanine backbone, the benzoyl group, and the two carboxylic acid moieties. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its key chemical bonds. For instance, the coordination of carboxyl groups in related N-acyl amino acid complexes can be observed through shifts in their respective IR bands. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Signal/Value |

| ¹H NMR | Aromatic Protons | δ 7.0-8.2 ppm |

| α-Proton (CH) | δ 4.5-5.0 ppm | |

| β-Protons (CH₂) | δ 3.0-3.5 ppm | |

| Amide Proton (NH) | δ 8.0-9.0 ppm | |

| Carboxyl Protons (OH) | δ 10.0-13.0 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ 165-180 ppm |

| Aromatic Carbons | δ 110-150 ppm | |

| α-Carbon | δ 50-60 ppm | |

| β-Carbon | δ 35-45 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| N-H Stretch (Amide) | 3400-3200 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid & Amide) | 1750-1630 cm⁻¹ | |

| Aromatic C=C Bending | 1600-1450 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M+H]⁺ | m/z 314.0974 (Calculated) |

Mass Spectrometry (MS) is used to determine the precise molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental for separating this compound from impurities, reaction byproducts, or complex sample matrices, and for its precise quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the separation and quantification of phenylalanine and its derivatives. nih.gov An ideal separation can be achieved by optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), along with column temperature and flow rate. nih.gov Detection is often performed using a photodiode array (PDA) or UV detector set to a wavelength where the aromatic rings exhibit strong absorbance. nih.govresearchgate.net For ensuring enantiomeric purity, chiral stationary phases can be utilized to separate the D- and L-isomers. mst.edu

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Due to its low volatility and high polarity stemming from the two carboxylic acid groups and the amide linkage, this compound is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a chemical derivatization step is required to convert the polar functional groups into more volatile, thermally stable analogues. nih.gov A common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to convert the acidic protons of the carboxyl and amide groups into silyl (B83357) ethers and esters. nih.gov Following derivatization, the compound can be analyzed by GC-MS, where it is separated on a capillary column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of amino acids and their derivatives in complex biological matrices. nih.govnih.gov This technique combines the separation power of HPLC (or UPLC) with the detection capabilities of tandem mass spectrometry. lcms.cz The compound does not require derivatization for this analysis. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored for quantification, providing excellent selectivity and low detection limits. nih.gov

Advanced Biophysical Techniques for Studying this compound Interactions

To understand the mechanism of action of this compound, it is crucial to characterize its interactions with potential biological targets. Advanced biophysical techniques provide quantitative data on the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for the thermodynamic characterization of molecular interactions in solution. unizar.esspringernature.com It is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing its macromolecular target (e.g., a protein). vanderbilt.edu Each injection triggers a heat change that is measured by the calorimeter. vanderbilt.edu

The resulting data are plotted as a binding isotherm, which can be analyzed to determine a complete thermodynamic profile of the interaction, including:

Binding Affinity (Kₐ) or Dissociation Constant (Kₑ) : Measures the strength of the interaction.

Binding Stoichiometry (n) : Defines the ratio of the ligand to the macromolecule in the complex.

Enthalpy Change (ΔH) : The heat directly measured from the binding event. nih.gov

Entropy Change (ΔS) : Calculated from the other parameters, providing insight into the role of solvent and conformational changes upon binding.

Studies on related compounds, such as N-benzoyl-D-phenylalanine, have demonstrated interactions with specific cellular receptors, highlighting the utility of binding assays in understanding structure-activity relationships. nih.gov

Table 3: Hypothetical ITC Data for the Interaction of this compound with a Target Protein This table contains interactive elements. You can sort the data by clicking on the column headers.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio. |

| Dissociation Constant (Kₑ) | 5.2 | µM | Represents the binding affinity. |

| Enthalpy Change (ΔH) | -9.8 | kcal/mol | Shows the reaction is enthalpically driven and exothermic. |

| Entropy Change (TΔS) | -2.7 | kcal/mol | Indicates an entropically unfavorable process. |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique used to measure biomolecular interactions. It is a powerful tool for characterizing the binding of small molecules like this compound to their protein targets. The technique provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction.

In a typical SPR experiment, a target protein, for instance, anthrax lethal factor, is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU).

Detailed Research Findings:

Researchers have extensively used SPR to screen for and characterize inhibitors of various enzymes, including metalloproteinases. nih.gov Fragment-based drug discovery approaches, for example, often employ SPR to identify initial weak-binding fragments that can be optimized into potent inhibitors. nih.gov For a compound like this compound, SPR analysis would involve a series of injections at different concentrations to generate sensorgrams. These sensorgrams provide the raw data for calculating the kinetic parameters.

The binding kinetics are typically fitted to a suitable model, such as a 1:1 Langmuir binding model, to determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ.

| Parameter | Description | Typical Value Range for Small Molecule Inhibitors |

| kₐ (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |

| kₔ (s⁻¹) | Dissociation rate constant | 10⁻² - 10⁻⁵ |

| Kₔ (M) | Equilibrium dissociation constant | Micromolar (µM) to Nanomolar (nM) |

This table presents typical value ranges for the kinetic parameters of small molecule inhibitors binding to their protein targets as determined by SPR.

Studies on inhibitors of anthrax lethal factor have demonstrated the utility of SPR in determining the potency and specificity of these compounds. nih.gov While specific data for this compound is not publicly available, the methodology would be directly applicable. The affinity values obtained from SPR are crucial for structure-activity relationship (SAR) studies, guiding the chemical modification of the compound to improve its binding characteristics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique that provides atomic-level information about molecular structure, dynamics, and interactions. In the context of this compound research, NMR is invaluable for confirming binding to the target protein and for mapping the binding site.

Several NMR techniques are employed to study ligand-target interactions. One of the most common is Chemical Shift Perturbation (CSP) , also known as chemical shift mapping. nih.gov This method involves acquiring NMR spectra of a ¹⁵N-labeled protein in the absence and presence of the ligand, in this case, this compound. Upon binding, the chemical environment of the amino acid residues in the protein's binding pocket is altered, leading to changes (perturbations) in their corresponding signals in the NMR spectrum. By identifying the residues with significant chemical shift perturbations, the location of the binding site can be mapped onto the protein's structure. nih.govbcm.edu

Another set of valuable NMR experiments are ligand-observed methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY). These experiments are particularly useful when working with unlabeled proteins or when the protein is too large for traditional protein-observed NMR. In STD-NMR, saturation is transferred from the protein to the bound ligand, allowing for the identification of the ligand's binding epitope.

Detailed Research Findings:

Fragment-based drug design efforts for inhibitors of metalloproteinases like anthrax lethal factor have successfully utilized NMR screening to identify initial hits. pnas.orgpnas.org For a compound like this compound, NMR studies would provide crucial structural insights into its binding mode.

A hypothetical CSP study on the interaction of this compound with anthrax lethal factor might yield the following data:

| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) | Location in Protein |

| 75 | Tyrosine | 0.25 | Active Site Cleft |

| 112 | Histidine | 0.31 | S1' Pocket |

| 114 | Glutamate | 0.28 | S1' Pocket |

| 210 | Phenylalanine | 0.19 | Hydrophobic Pocket |

This table represents hypothetical chemical shift perturbation data for the interaction of this compound with a target protein, indicating residues likely involved in binding.

Such data would strongly suggest that this compound binds within the active site of the enzyme, with the carboxybenzoyl moiety potentially interacting with key residues in the S1' pocket, a common feature for metalloproteinase inhibitors. nih.gov The magnitude of the chemical shift perturbations can also be used to estimate the dissociation constant (Kₔ) of the complex. nih.gov

Furthermore, advanced NMR techniques like transferred Nuclear Overhauser Effect (trNOE) experiments can provide information about the conformation of this compound when it is bound to its target protein. This information is critical for computational modeling and the rational design of more potent analogs.

Future Directions and Research Gaps in N 2 Carboxybenzoyl D Phenylalanine Studies

Exploration of Novel Biological Targets for N-(2-Carboxybenzoyl)-D-phenylalanine

The initial step in defining the future research trajectory for this compound involves the identification of its biological targets. Currently, there is a lack of specific information on the proteins, enzymes, or receptors with which this compound interacts. Future studies should, therefore, focus on broad screening assays to identify potential binding partners. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction could serve as starting points to uncover novel biological targets. The structural motifs of this compound, including the D-phenylalanine core and the carboxybenzoyl group, suggest potential interactions with enzymes involved in amino acid metabolism or proteins that recognize aromatic moieties.

Development of Advanced In Vitro Models for Activity Assessment

Once potential biological targets are identified, the development of robust in vitro models will be crucial for assessing the activity of this compound. Should the compound show activity related to a specific disease, patient-derived cell lines or induced pluripotent stem cell (iPSC)-derived models could offer a more physiologically relevant context for evaluation than standard cell lines. For instance, if a target is implicated in a neurodegenerative disease, neuronal cultures derived from patient iPSCs could be employed. Furthermore, the establishment of high-throughput screening assays will be essential for efficiently testing the compound and its future analogs.

Strategies for Enhancing Selectivity and Potency of this compound Analogs

Following the identification of a primary biological target and the establishment of activity, subsequent research will likely focus on the synthesis and evaluation of analogs of this compound to enhance its selectivity and potency. Structure-activity relationship (SAR) studies will be fundamental to this effort. Systematic modifications of the phenyl ring, the carboxyl groups, and the amide linkage could provide insights into the key structural features required for optimal activity. Techniques such as computational modeling and docking studies can guide the rational design of these analogs to improve their interaction with the target binding site.

Table 1: Potential Strategies for Analog Development

| Strategy | Rationale |

| Modification of the Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl groups) to explore electronic and steric effects on binding affinity. |

| Alteration of the Carboxybenzoyl Moiety | Esterification or amidation of the carboxyl groups to modulate solubility and cell permeability. |

| Stereochemical Exploration | Synthesis and testing of the L-phenylalanine enantiomer to understand the role of stereochemistry in target recognition. |

| Bioisosteric Replacement | Replacing the carboxylic acid groups with other acidic functional groups (e.g., tetrazoles) to potentially improve pharmacokinetic properties. |

Integration of Omics Technologies to Elucidate System-Level Effects

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies will be invaluable. Transcriptomics (RNA-seq), proteomics, and metabolomics analyses of cells or tissues treated with the compound can reveal its impact on global gene expression, protein levels, and metabolic pathways. This system-level data can help to identify off-target effects, elucidate the mechanism of action, and discover novel biomarkers of the compound's activity. Such a holistic approach is crucial for a complete characterization of a novel chemical entity.

Opportunities for this compound as a Chemical Probe in Biological Research

Should this compound be found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. To be a useful probe, the compound would need to exhibit high selectivity for its target. Analogs could be synthesized with tags (e.g., fluorescent dyes, biotin) or photoreactive groups to facilitate the visualization and identification of its binding partners in a cellular context. The development of such a probe would be a significant contribution to the broader biological research community.

Q & A

Q. What are the standard protocols for synthesizing N-(2-Carboxybenzoyl)-D-phenylalanine, and how is its purity validated?

Methodological Answer: The compound is synthesized via a DCC (dicyclohexylcarbodiimide)-mediated coupling reaction between N-(2-carboxybenzoyl) precursors and amines (e.g., p-toluidine, benzylamine) in anhydrous DMF. Key steps include:

- Reagents : DCC, amines, anhydrous DMF.

- Conditions : Stirring at room temperature for 12–24 hours under nitrogen.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Characterization :

- Spectroscopy : H NMR and C NMR for backbone confirmation; IR for carbonyl group validation.

- Crystallography : X-ray diffraction to confirm stereochemistry and intermolecular interactions .

- Yield : Typically 70–90% under optimized conditions .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities.

- Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate melting points and polymorphic transitions.

- Spectrophotometry : UV-Vis (λ = 250–300 nm) for monitoring degradation under varying pH and temperature.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and detect by-products .

Advanced Research Questions

Q. How do reaction conditions influence the formation of by-products during DCC-mediated synthesis of this compound derivatives?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intermediate stabilization, reducing side reactions like hydrolysis. Non-polar solvents may lead to incomplete coupling.

- Catalyst Optimization : Substoichiometric DMAP (4-dimethylaminopyridine) improves coupling efficiency by activating the carboxybenzoyl group.

- Temperature Control : Elevated temperatures (>40°C) risk racemization of the D-phenylalanine moiety; room temperature preserves stereochemical integrity.

- By-Product Analysis : LC-MS identifies undesired adducts (e.g., urea derivatives from DCC decomposition) .

Q. What role does the carboxybenzoyl group play in stabilizing reverse-turn motifs for biomimetic peptide design?

Methodological Answer: The carboxybenzoyl group induces conformational rigidity via:

- Intramolecular H-bonding : Between the carbonyl oxygen and amide protons, stabilizing β-turn structures.

- π-Stacking Interactions : The aromatic ring facilitates stacking with adjacent residues (e.g., Trp134H in protein binding pockets), enhancing molecular recognition.

- Experimental Validation :

- Circular Dichroism (CD) : Peaks at 208 nm and 222 nm confirm β-sheet/β-turn formation.

- Molecular Dynamics (MD) : Simulations reveal stable hydrogen-bond networks in aqueous environments .

Q. How can computational modeling predict the substrate specificity of this compound in enzyme-binding studies?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., xanthine oxidase). Key parameters:

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models elucidate electronic interactions at catalytic sites .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields of this compound derivatives across studies?

Methodological Answer:

- Variable Factors :

- Amine Reactivity : Electron-rich amines (e.g., benzylamine) yield higher conversions (>85%) compared to sterically hindered analogs.

- Moisture Sensitivity : Traces of water hydrolyze DCC, reducing coupling efficiency; use of molecular sieves improves reproducibility.

- Case Study :

- Mitigation : Standardize solvent drying protocols and catalyst ratios for cross-study comparability.

Tables for Key Data

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | By-Products Identified |

|---|---|---|---|

| Solvent | Anhydrous DMF | 90 | <5% urea derivatives |

| Catalyst (DMAP) | 0.5 equiv. | 88 | None detected |

| Reaction Time | 24 hours | 90 | Trace hydrolyzed DCC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.